molecular formula C10H9N3O B3378998 1-[2-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one CAS No. 1505943-22-5

1-[2-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one

Cat. No.: B3378998
CAS No.: 1505943-22-5
M. Wt: 187.20
InChI Key: VCEJGOCGWVXUMU-UHFFFAOYSA-N
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Description

1-[2-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.

Mechanism of Action

Target of Action

Compounds containing the 1,2,3-triazole ring, which is a structural fragment in our compound of interest, are known to exhibit a broad range of biological activities . They are known to interact with various biological targets due to their ability to form hydrogen bonds, which is crucial for binding with biological targets .

Mode of Action

It is known that the 1,2,3-triazole ring can form hydrogen bonds, which is important for binding with biological targets . This suggests that the compound could interact with its targets through hydrogen bonding, leading to changes in the target’s function.

Biochemical Pathways

Compounds containing the 1,2,3-triazole ring have been used to synthesize compounds active against various diseases, suggesting that they may affect a variety of biochemical pathways .

Pharmacokinetics

The 1,2,3-triazole ring is known to be resistant to metabolic degradation, which could potentially enhance the bioavailability of the compound .

Result of Action

Compounds containing the 1,2,3-triazole ring have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It is known that the 1,2,3-triazole ring is highly soluble in water and other polar solvents , which suggests that the compound’s action could be influenced by the polarity of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring. The reaction is usually catalyzed by copper(I) ions and can be carried out under mild conditions, often in aqueous media .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. The scalability of the click chemistry approach makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the triazole ring .

Scientific Research Applications

1-[2-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one has a wide range of scientific research applications:

Properties

IUPAC Name

1-[2-(triazol-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8(14)9-4-2-3-5-10(9)13-7-6-11-12-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEJGOCGWVXUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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